molecular formula C21H28N2O6 B13107471 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate

2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate

Cat. No.: B13107471
M. Wt: 404.5 g/mol
InChI Key: CBEVDDOLPMNLTE-UHFFFAOYSA-N
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Description

2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrrolo[3,4-C]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate typically involves multiple steps. One common approach includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by Cs2CO3/DMSO, leads to the formation of the desired tetrahydropyrrolo[3,4-C]pyrrole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and tert-butyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate is unique due to its specific substitution pattern and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-O-benzyl 5-O-tert-butyl 3a-O-methyl 3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)29-19(26)23-11-16-10-22(13-21(16,14-23)17(24)27-4)18(25)28-12-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEVDDOLPMNLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C(=O)OC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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